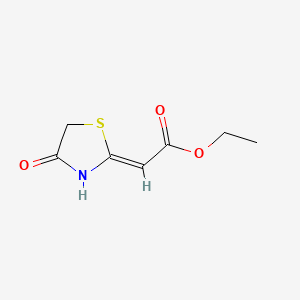

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

説明

Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.

Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.

Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

An In-depth Technical Guide on the Crystal Structure of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a molecule of significant interest within the field of medicinal chemistry, belonging to the pharmacologically important class of 1,3-thiazolidin-4-ones.[1][2] This technical guide provides a comprehensive analysis of its molecular structure and solid-state characteristics, with a focus on its crystal structure. In the absence of a published crystal structure for the title compound, this guide leverages high-quality crystallographic data from its close structural analog, (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate, to infer and discuss its likely structural and supramolecular features. This guide further details the synthesis, spectroscopic characterization, and potential intermolecular interactions that govern the crystal packing of this important heterocyclic compound.

Introduction: The Significance of the 1,3-Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one ring system is a "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of biological activities.[3] Derivatives of this heterocyclic core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[4] Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, with its exocyclic double bond and ester functionality, represents a key synthon for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).[5]

Synthesis and Spectroscopic Characterization

The synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its derivatives typically involves a cyclocondensation reaction.[6][7] A common synthetic route is the reaction of a thiourea derivative with an appropriate halo-ester in the presence of a base.

General Synthetic Protocol

A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thiourea. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of the chloroacetoacetate, followed by an intramolecular cyclization to form the thiazolidinone ring.

Caption: Synthetic workflow for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.

Spectroscopic Characterization

The structural elucidation of the title compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the exocyclic vinyl proton, and a singlet for the methylene protons of the thiazolidinone ring. The NH proton of the ring would appear as a broad singlet.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the thiazolidinone ring, the sp² carbons of the exocyclic double bond, the methylene carbon of the ring, and the carbons of the ethyl group.[9]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide and ester groups, and C=C stretching of the exocyclic double bond.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10]

| Spectroscopic Data (Predicted) | |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~3.9 (s, 2H, SCH₂), ~5.5 (s, 1H, =CH), ~11.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~14.0 (CH₃), ~60.0 (OCH₂), ~35.0 (SCH₂), ~95.0 (=CH), ~165.0 (C=O, ester), ~170.0 (C=O, amide), ~175.0 (C=N) |

| FT-IR (KBr), ν (cm⁻¹) | ~3200 (N-H), ~1710 (C=O, ester), ~1680 (C=O, amide), ~1640 (C=C) |

| MS (EI), m/z | [M]⁺ corresponding to C₇H₉NO₃S |

Crystal Structure Analysis

While a definitive crystal structure for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is not publicly available, a detailed analysis of the closely related (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate provides a robust model for its solid-state conformation and packing. The primary difference is the substitution of a cyano group for the ester carbonyl oxygen on the exocyclic carbon, which is expected to have a minimal impact on the core ring conformation but may influence intermolecular interactions.

Predicted Crystallographic Parameters

Based on the structure of its cyano-analogue, the following crystallographic parameters are anticipated:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.1 |

| b (Å) | ~15.5 |

| c (Å) | ~14.6 |

| β (°) | ~90 |

| V (ų) | ~920 |

| Z | 4 |

Molecular Conformation

The thiazolidinone ring is expected to be nearly planar. The exocyclic C=C double bond will likely adopt a Z conformation, which is stabilized by an intramolecular S···O interaction between the sulfur atom of the ring and the carbonyl oxygen of the acetate group.[1] This conformation is a common feature in related 2-ylidene-1,3-thiazolidin-4-ones.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing is predicted to be dominated by a network of hydrogen bonds and other non-covalent interactions.

-

N-H···O Hydrogen Bonds: The most significant interaction is expected to be the hydrogen bond between the N-H group of the thiazolidinone ring and the carbonyl oxygen of the ester group of an adjacent molecule. This interaction is likely to form one-dimensional chains or tapes of molecules within the crystal lattice.[1]

-

C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S interactions involving the methylene protons of the thiazolidinone ring and the ethyl group are also anticipated to contribute to the overall stability of the crystal packing.[1]

-

π-π Stacking: Depending on the relative orientation of the planar thiazolidinone rings in adjacent molecules, weak π-π stacking interactions may also be present.

Caption: Predicted intermolecular interactions in the crystal lattice.

Computational Insights

Density Functional Theory (DFT) calculations can provide further insights into the molecular geometry, electronic structure, and vibrational frequencies of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.[4] Such calculations can be used to:

-

Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with the expected solid-state structure.

-

Calculate spectroscopic data: To aid in the assignment of experimental NMR, IR, and Raman spectra.

-

Analyze molecular orbitals: To understand the electronic properties of the molecule, including the HOMO-LUMO gap, which is relevant to its reactivity and potential biological activity.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. By drawing upon data from closely related analogs, we have constructed a detailed model of its molecular and supramolecular features. The anticipated crystal packing is governed by a network of N-H···O hydrogen bonds, supplemented by weaker C-H···O and C-H···S interactions.

The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction remains a crucial next step. This experimental data would validate the predictions made in this guide and provide a precise three-dimensional framework for understanding its structure-activity relationships. Such knowledge is invaluable for the rational design of new 1,3-thiazolidin-4-one derivatives with enhanced therapeutic potential.

References

-

Kaminskyy, D., et al. (2017). An Insight into 4-Thiazolidinones. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

-

George, G., et al. (2017). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Karale, D., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. [Link]

-

Vellasco, W. T., et al. (2014). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

-

Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Wikipedia. (n.d.). Piprozolin. [Link]

-

ResearchGate. (n.d.). The supermolecular structure showing the intermolecular interactions... ResearchGate. [Link]

-

Wang, S., et al. (2015). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances. [Link]

-

ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. ZU Scholars. [Link]

-

Khan, I., et al. (2020). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances. [Link]

-

Gaponov, A. A., et al. (2022). 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. ResearchGate. [Link]

-

Kumar, G. V., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology. [Link]

-

Sahiba, et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry. [Link]

-

G-Avramescu, E., et al. (2019). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]

-

Ramazani, A., et al. (2014). Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S. ResearchGate. [Link]

-

Mohammed, M. I., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. ResearchGate. [Link]

-

Hussein, N. H., et al. (2018). Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. International Journal of Scientific & Engineering Research. [Link]

-

Asati, V., et al. (2011). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Ozcan, S., et al. (2023). Optimization of 1,3-thiazolidin-4-one based compounds: Design, synthesis, biological evaluation, molecular modeling and ADME studies. OUCI. [Link]

Sources

- 1. Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

Physical and chemical properties of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

<

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic profile, and synthesis. Furthermore, this guide will explore the compound's diverse biological activities and its potential as a scaffold in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Thiazolidinone Core

The 1,3-thiazolidin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities.[1][2] This "privileged structure" is amenable to chemical modifications at several positions, allowing for the fine-tuning of its pharmacological properties.[1] Derivatives of this core have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties, among others.[1][3] Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, the subject of this guide, is a key intermediate and a pharmacologically active molecule in its own right, serving as a versatile building block for the synthesis of more complex and potent therapeutic agents.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is paramount for its application in research and development.

Nomenclature and Identifiers

-

Systematic Name: Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

-

CAS Number: 26312-94-7[4]

-

Molecular Formula: C₇H₉NO₃S[4]

-

Molecular Weight: 187.22 g/mol [4]

Physicochemical Data

The physical and chemical characteristics of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate are summarized in the table below. These properties are crucial for determining appropriate solvents, storage conditions, and analytical techniques.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | General observation |

| Melting Point | Data not consistently available; related compounds show a wide range. | |

| Boiling Point | No data available | [4] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General chemical knowledge |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | [4] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the exocyclic vinyl proton, and signals corresponding to the methylene protons of the thiazolidinone ring and the N-H proton.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbons (ester and amide), the carbons of the double bond, the methylene carbons of the heterocyclic ring, and the ethyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretch: A broad peak around 3200-3400 cm⁻¹

-

C=O stretches: Strong absorptions around 1650-1750 cm⁻¹ for the amide and ester carbonyls.

-

C=C stretch: An absorption around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.

Crystallography

The Z-conformation around the exocyclic double bond has been observed in crystal structures of similar 2-ylidene-4-thiazolidinones.[5] This conformation is often stabilized by an intramolecular S···O interaction.[5]

Synthesis and Reactivity

The synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its derivatives is a well-established area of organic chemistry.

General Synthetic Approach

A common and efficient method for the synthesis of the 2-ylidene-4-thiazolidinone core involves the Knoevenagel condensation. A typical reaction scheme is depicted below.

Caption: General workflow for the synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.

Step-by-Step Synthetic Protocol

-

Synthesis of 2-Iminothiazolidin-4-one: A mixture of thiourea and chloroacetic acid in a suitable solvent (e.g., water or ethanol) is heated to reflux. The resulting product, 2-iminothiazolidin-4-one, is then isolated.

-

Knoevenagel Condensation: The 2-iminothiazolidin-4-one is reacted with an appropriate carbonyl compound, in this case, a derivative of ethyl acetate, in the presence of a base catalyst (e.g., sodium acetate, piperidine) in a solvent like ethanol or acetic acid. The reaction mixture is typically refluxed for several hours.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Chemical Reactivity

The molecule possesses several reactive sites, making it a versatile intermediate for further chemical modifications. The exocyclic double bond, the active methylene group on the thiazolidinone ring, and the N-H group can all participate in various chemical transformations.

Biological Activities and Applications in Drug Development

The 4-thiazolidinone core is a well-established pharmacophore. Derivatives of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate have been investigated for a multitude of biological activities.

Spectrum of Biological Activities

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of 4-thiazolidinone derivatives.[6][7] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] Some derivatives have been identified as promising scaffolds for designing new antifungal agents.[8]

-

Anticancer Activity: The thiazolidinone scaffold has been explored for its anticancer potential.[1][2] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Activity: Certain 4-thiazolidinone derivatives have displayed significant anti-inflammatory properties.[1]

-

Antiviral and Antitubercular Activity: The versatility of this scaffold extends to antiviral and antitubercular applications.[1]

The diverse biological activities of this class of compounds can be visualized in the following diagram:

Caption: Diverse biological activities of the 4-thiazolidinone scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a molecule of considerable interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in drug discovery. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, further solidifying the importance of the 4-thiazolidinone scaffold in medicinal chemistry.

References

-

Wikipedia. Piprozolin. [Link]

-

ResearchGate. Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. [Link]

-

National Center for Biotechnology Information. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

-

Life Academy of Applied Sciences. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

-

Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]

-

National Institutes of Health. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. [Link]

-

National Center for Biotechnology Information. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E. [Link]

-

ResearchGate. 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. [Link]

-

ScienceOpen. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. [Link]

-

Chemical Methodologies. Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. [Link]

-

National Institutes of Health. Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. [Link]

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 26312-94-7|Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate|BLD Pharm [bldpharm.com]

- 5. Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, often referred to as a "wonder nucleus" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives featuring an exocyclic double bond, particularly at the C2 position, have garnered significant interest for their diverse biological activities, including anticancer and anti-inflammatory properties.[3][4] This guide provides an in-depth technical exploration of the primary synthesis pathways for a key derivative, Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. We will dissect the core reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind procedural choices, equipping researchers with the foundational knowledge to approach, optimize, and innovate upon these synthetic strategies.

Introduction: The Significance of the 2-Ylidene-1,3-Thiazolidin-4-one Core

The thiazolidinone ring is a privileged heterocyclic structure known for its remarkable versatility and broad spectrum of biological activities.[1][2] The introduction of a ylideneacetate moiety at the 2-position creates a unique Michael acceptor system and extends the conjugation of the molecule, which can be critical for interaction with biological targets. Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate serves as a vital synthon and a core fragment in the development of more complex therapeutic agents. Its synthesis, therefore, is a subject of considerable importance. This document moves beyond a simple recitation of methods to provide a cohesive understanding of the chemical logic that underpins its creation.

Primary Synthesis Pathways: A Mechanistic Overview

The construction of the Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate framework can be achieved through several strategic approaches. We will focus on the most robust and mechanistically distinct pathways: direct cyclocondensation, synthesis via ketenethioacetal intermediates, and modern multi-component reaction strategies.

Pathway I: Direct Cyclocondensation

This is one of the most direct and convergent methods for assembling the target molecule. The core principle involves the condensation of a molecule containing a reactive nitrile group with a mercapto-acid derivative. A classic example is the reaction between ethyl cyanoacetate and ethyl mercaptoacetate.[5]

Mechanistic Rationale: The reaction is typically base-catalyzed. The base serves to deprotonate the α-carbon of the ethyl mercaptoacetate, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the nitrile group in ethyl cyanoacetate. This step is the key to forming the crucial C-S bond. An intramolecular cyclization follows, where the nitrogen atom attacks the ester carbonyl, leading to the formation of the five-membered thiazolidinone ring after the elimination of ethanol. The exocyclic double bond is formed through a subsequent tautomerization and dehydration process. The choice of base and solvent is critical; non-nucleophilic bases are preferred to avoid side reactions with the ester functionalities.

Experimental Protocol: Direct Cyclocondensation

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) and ethyl mercaptoacetate (1.1 equivalents) in absolute ethanol (approx. 10 mL per gram of cyanoacetate).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (approx. 0.1 equivalents).

-

Scientist's Note: Piperidine is often effective as it promotes both the initial condensation and the subsequent cyclization without causing significant ester hydrolysis.

-

-

Reaction Execution: Heat the mixture to reflux (typically 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the resulting residue into cold, dilute hydrochloric acid to neutralize the catalyst and precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.

Pathway II: Synthesis via Ketenethioacetal Intermediates

This pathway offers significant versatility and relies on the high reactivity of ketenethioacetals, such as Ethyl 2-cyano-3,3-bis(methylthio)acrylate.[6][7] These intermediates are excellent electrophiles, readily reacting with bifunctional nucleophiles. For this synthesis, a reagent providing both an N- and an S-nucleophile in one molecule, like 2-aminoethanethiol or thiourea followed by hydrolysis and cyclization, is employed.